molecular formula C18H12Br2N2S3 B11687025 3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile CAS No. 332110-08-4

3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile

Cat. No.: B11687025
CAS No.: 332110-08-4
M. Wt: 512.3 g/mol
InChI Key: ISPMELLTMVKJRE-UHFFFAOYSA-N
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Description

3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C16H12Br2N2S3 It is known for its unique structure, which includes two bromobenzyl groups attached to a thio-isothiazolecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile typically involves the reaction of 4-bromobenzyl chloride with 3,5-dimercapto-4-isothiazolecarbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiol groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The bromobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromobenzyl and thio-isothiazolecarbonitrile moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile
  • 3,5-Bis((4-methylbenzyl)thio)-4-isothiazolecarbonitrile
  • 3,5-Bis((4-fluorobenzyl)thio)-4-isothiazolecarbonitrile

Uniqueness

3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atoms can also influence the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

332110-08-4

Molecular Formula

C18H12Br2N2S3

Molecular Weight

512.3 g/mol

IUPAC Name

3,5-bis[(4-bromophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C18H12Br2N2S3/c19-14-5-1-12(2-6-14)10-23-17-16(9-21)18(25-22-17)24-11-13-3-7-15(20)8-4-13/h1-8H,10-11H2

InChI Key

ISPMELLTMVKJRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C(=NS2)SCC3=CC=C(C=C3)Br)C#N)Br

Origin of Product

United States

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